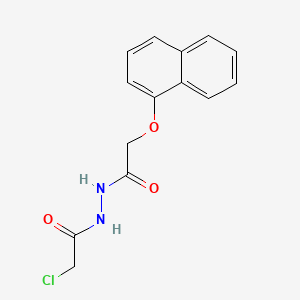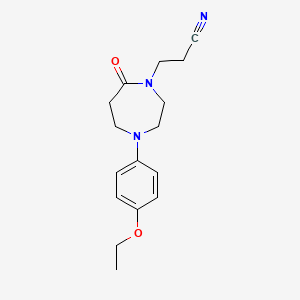
1H-1,4-Diazepine-1-propanenitrile, 4-(4-ethoxyphenyl)hexahydro-7-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,4-Diazepine-1-propanenitrile, 4-(4-ethoxyphenyl)hexahydro-7-oxo- is a complex organic compound belonging to the diazepine family. Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of an ethoxyphenyl group and a propanenitrile moiety, making it a unique and versatile molecule in medicinal chemistry and other scientific fields .
Preparation Methods
The synthesis of 1H-1,4-Diazepine-1-propanenitrile, 4-(4-ethoxyphenyl)hexahydro-7-oxo- involves several steps:
Heterocyclization Reaction: The initial step involves the heterocyclization of [N4-(4-acetylamino) benzene sulfonyl) piperazinyl-N1-propyl]-1,3-dialkyl/aryl propane-1,3-dione with ethylenediamine (EDA) in the presence of silica sulphuric acid (SSA).
Condensation Reaction: The novel β-diketones/β-ketoesters are synthesized by the condensation reaction of [N4-(4-acetylamino) benzene sulfonyl) piperazinyl-N1-1-bromopropane with various β-diketones/β-ketoesters.
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
1H-1,4-Diazepine-1-propanenitrile, 4-(4-ethoxyphenyl)hexahydro-7-oxo- undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-1,4-Diazepine-1-propanenitrile, 4-(4-ethoxyphenyl)hexahydro-7-oxo- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1H-1,4-Diazepine-1-propanenitrile, 4-(4-ethoxyphenyl)hexahydro-7-oxo- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1H-1,4-Diazepine-1-propanenitrile, 4-(4-ethoxyphenyl)hexahydro-7-oxo- can be compared with other similar compounds in the diazepine family:
Brotizolam: A thienodiazepine with sedative and hypnotic properties.
Clozapine: An atypical antipsychotic used in the treatment of schizophrenia.
Etizolam: A thienodiazepine with anxiolytic and hypnotic effects.
Properties
CAS No. |
1000343-60-1 |
|---|---|
Molecular Formula |
C16H21N3O2 |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
3-[4-(4-ethoxyphenyl)-7-oxo-1,4-diazepan-1-yl]propanenitrile |
InChI |
InChI=1S/C16H21N3O2/c1-2-21-15-6-4-14(5-7-15)18-11-8-16(20)19(13-12-18)10-3-9-17/h4-7H,2-3,8,10-13H2,1H3 |
InChI Key |
BUOFLIGQCJMFBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCC(=O)N(CC2)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


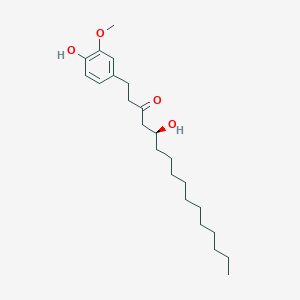

![(17-acetyl-6-chloro-10,13,16-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12300178.png)
![3-(Piperidin-4-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12300182.png)
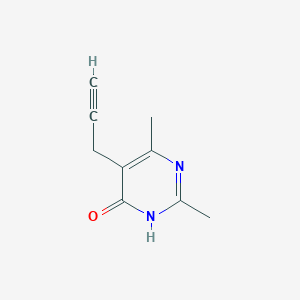
![8-(2-Hydroxy-2-methylcyclopentyl)-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B12300201.png)
![(3,4,4,8b-tetramethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-4-ium-7-yl) N-methylcarbamate;iodide](/img/structure/B12300206.png)
![6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12300208.png)
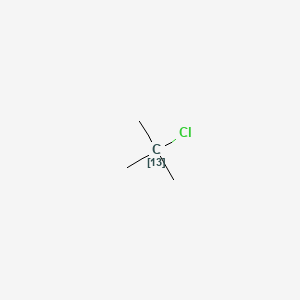
![[6-acetyloxy-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate](/img/structure/B12300228.png)

![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid](/img/structure/B12300246.png)
![15-Oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5,7,9,17-tetraen-14-ol](/img/structure/B12300247.png)
